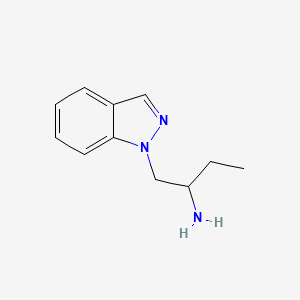
1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is a complex organic compound featuring a bromomethyl group, a trifluoropropan-2-yl ether, and a cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves multiple steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and appropriate brominating and trifluoromethylating agents.
Ether Formation: The trifluoropropan-2-yl ether is introduced via nucleophilic substitution reactions, where the trifluoromethyl group is added to the cyclohexane ring.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Reagents and Conditions: Common reagents include strong nucleophiles like sodium hydride (NaH) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include various substituted cyclohexanes, alcohols, and ethers.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-(Bromomethyl)-3-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound also contains a bromine and trifluoromethyl group but differs in its overall structure and reactivity.
1-Bromo-3-methylcyclohexane: Lacks the trifluoromethyl ether group, resulting in different chemical properties and applications.
1-(Bromomethyl)-3-methylcyclohexane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18BrF3O |
|---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-4-3-5-10(6-8,7-12)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
InChI Key |
BGXJRAXHJQDCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
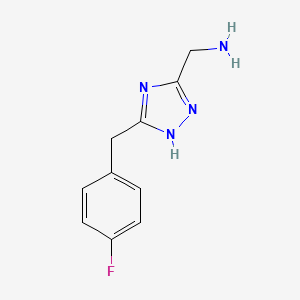
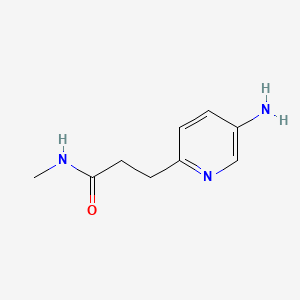
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)

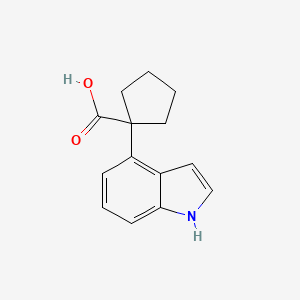
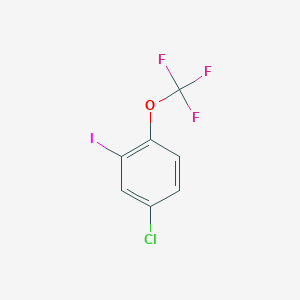
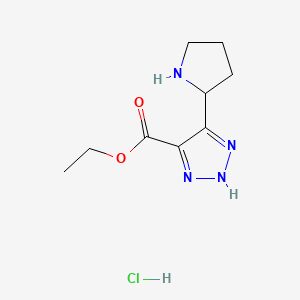
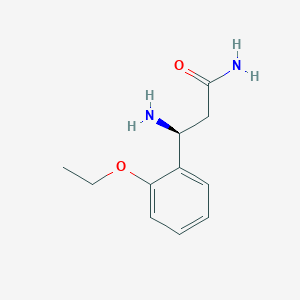
![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
